molecular formula C20H21NO7S2 B12631940 Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate

Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate

Cat. No.: B12631940
M. Wt: 451.5 g/mol
InChI Key: GDKNDJNUYQYPBG-UHFFFAOYSA-N
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Description

Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a carbonyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Intermediate: The starting material, 1,1-dioxidotetrahydrothiophene, is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.

    Coupling with Phenyl Carbonyl Compound: The sulfonyl intermediate is then coupled with a phenyl carbonyl compound using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired sulfonyl phenyl carbonyl intermediate.

    Amidation Reaction: The sulfonyl phenyl carbonyl intermediate is reacted with an amine derivative of benzoic acid in the presence of a coupling agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as sulfonylureas, sulfonamides, and other sulfonyl-containing compounds.

Properties

Molecular Formula

C20H21NO7S2

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[[3-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]amino]benzoate

InChI

InChI=1S/C20H21NO7S2/c1-2-28-20(23)17-8-3-4-9-18(17)21-19(22)14-6-5-7-15(12-14)30(26,27)16-10-11-29(24,25)13-16/h3-9,12,16H,2,10-11,13H2,1H3,(H,21,22)

InChI Key

GDKNDJNUYQYPBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

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